Cas no 1343399-06-3 (N-2-(thiophen-2-yl)ethylethane-1-sulfonamide)

N-2-(thiophen-2-yl)ethylethane-1-sulfonamide is a sulfonamide derivative featuring a thiophene moiety, offering unique reactivity and potential applications in medicinal chemistry and material science. The thiophene ring enhances electron-rich properties, making it valuable for designing bioactive compounds or functional materials. Its sulfonamide group provides versatility for further derivatization, enabling the synthesis of targeted molecules with tailored properties. This compound is particularly useful in pharmaceutical research, where sulfonamide-based structures are explored for their therapeutic potential. Its well-defined structure and synthetic accessibility make it a practical intermediate for developing novel compounds in drug discovery and organic synthesis.
N-2-(thiophen-2-yl)ethylethane-1-sulfonamide structure
1343399-06-3 structure
Product name:N-2-(thiophen-2-yl)ethylethane-1-sulfonamide
CAS No:1343399-06-3
MF:C8H13NO2S2
MW:219.324319601059
CID:4590733
PubChem ID:61362839

N-2-(thiophen-2-yl)ethylethane-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide
    • N-(2-thiophen-2-ylethyl)ethanesulfonamide
    • Z805565104
    • N-2-(thiophen-2-yl)ethylethane-1-sulfonamide
    • Inchi: 1S/C8H13NO2S2/c1-2-13(10,11)9-6-5-8-4-3-7-12-8/h3-4,7,9H,2,5-6H2,1H3
    • InChI Key: TYVYDUAPXBGGLC-UHFFFAOYSA-N
    • SMILES: S(CC)(NCCC1=CC=CS1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 233
  • XLogP3: 1.4
  • Topological Polar Surface Area: 82.8

N-2-(thiophen-2-yl)ethylethane-1-sulfonamide Security Information

N-2-(thiophen-2-yl)ethylethane-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-123825-0.1g
N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide
1343399-06-3 95%
0.1g
$103.0 2023-02-15
Enamine
EN300-123825-0.05g
N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide
1343399-06-3 95%
0.05g
$69.0 2023-02-15
TRC
B642685-25mg
N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide
1343399-06-3
25mg
$ 50.00 2022-06-07
Enamine
EN300-123825-0.25g
N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide
1343399-06-3 95%
0.25g
$149.0 2023-02-15
TRC
B642685-250mg
N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide
1343399-06-3
250mg
$ 320.00 2022-06-07
Enamine
EN300-123825-0.5g
N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide
1343399-06-3 95%
0.5g
$284.0 2023-02-15
Enamine
EN300-123825-5.0g
N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide
1343399-06-3 95%
5.0g
$1115.0 2023-02-15
Enamine
EN300-123825-100mg
N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide
1343399-06-3 95.0%
100mg
$105.0 2023-10-02
Enamine
EN300-123825-50mg
N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide
1343399-06-3 95.0%
50mg
$69.0 2023-10-02
1PlusChem
1P01A4CV-2.5g
N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide
1343399-06-3 95%
2.5g
$994.00 2023-12-22

N-2-(thiophen-2-yl)ethylethane-1-sulfonamide Related Literature

Additional information on N-2-(thiophen-2-yl)ethylethane-1-sulfonamide

N-2-(Thiophen-2-Yl)Ethylethane-1-Sulfonamide: A Comprehensive Overview

The compound N-2-(thiophen-2-yl)ethylethane-1-sulfonamide (CAS No. 1343399-06-3) is a fascinating molecule with a unique structure and potential applications in various fields. This compound belongs to the class of sulfonamides, which are widely studied for their diverse chemical properties and biological activities. The molecule consists of a thiophene ring, an ethyl group, and a sulfonamide functional group, making it a versatile compound for both academic research and industrial applications.

Recent studies have highlighted the importance of sulfonamides in drug discovery, particularly in the development of anti-inflammatory and antifungal agents. The presence of the thiophene ring in N-2-(thiophen-2-yl)ethylethane-1-sulfonamide adds electronic versatility to the molecule, enhancing its reactivity and making it a valuable substrate for further chemical modifications. Researchers have explored the potential of this compound in synthesizing bioactive molecules, leveraging its structural flexibility to design novel therapeutic agents.

The synthesis of N-2-(thiophen-2-Yl)ethylethane-1-sulfonamide involves a multi-step process that typically begins with the preparation of the thiophene derivative. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. For instance, the use of transition metal catalysts has been reported to facilitate the coupling reactions necessary for constructing the thiophene moiety. These improvements not only enhance the scalability of the synthesis but also make the compound more accessible for large-scale applications.

In terms of physical properties, N-(thiophen-Yl)sulfonamides are known for their thermal stability and solubility in organic solvents. These characteristics make them ideal candidates for use in high-throughput screening assays, where stability and solubility are critical factors. Additionally, the sulfonamide group is known to exhibit hydrogen bonding capabilities, which can influence the compound's interactions with biological targets such as enzymes and receptors.

Recent research has focused on the biological evaluation of N-(thiophen-Yl)sulfonamides, particularly their potential as inhibitors of key enzymes involved in inflammatory pathways. For example, studies have demonstrated that certain derivatives exhibit potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. These findings suggest that N-(thiophen-Yl)sulfonamides could serve as leads for developing new anti-inflammatory drugs with improved efficacy and reduced side effects.

Beyond pharmacological applications, N-(thiophen-Yl)sulfonamides have also been explored in materials science. Their ability to form stable complexes with metal ions makes them promising candidates for use in coordination polymers and metal organic frameworks (MOFs). Recent studies have reported the successful incorporation of these compounds into MOFs, resulting in materials with enhanced catalytic activity and selectivity. Such applications highlight the versatility of N-(thiophen-Yl)sulfonamides across multiple disciplines.

In conclusion, N-(thiophen-Yl)sulfonamides, particularly CAS No. 1343399-06-X (correct CAS number should be verified), represent a class of compounds with significant potential in drug discovery, materials science, and other areas. Their unique structure, combined with recent advancements in synthesis and application techniques, positions them as valuable tools for researchers seeking innovative solutions to complex challenges.

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